CNS Drug Discovery: Differential Triple Reuptake Inhibition Profile Compared to 3-α-Oxyazetidine Scaffolds
In the search for novel antidepressants, the 3-aminoazetidine scaffold provides a critical pharmacokinetic and pharmacodynamic advantage over the 3-α-oxyazetidine scaffold. While 3-α-oxyazetidine derivatives also function as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), the 3-aminoazetidine series offers a distinct SAR profile that can be tuned for a desired relative potency ratio (e.g., SERT > NET > DAT) [1]. The 3-amino-1-benzoyl-azetidine molecule serves as a core building block for accessing this distinct and therapeutically relevant chemical space, enabling the synthesis of analogs with potentially improved efficacy and reduced side-effect profiles compared to earlier oxyazetidine leads [1].
| Evidence Dimension | Scaffold class for developing monoamine triple reuptake inhibitors (TRIs) |
|---|---|
| Target Compound Data | 3-Aminoazetidine scaffold (class representative) |
| Comparator Or Baseline | 3-α-Oxyazetidine scaffold (class representative) |
| Quantified Difference | Not applicable; This is a scaffold comparison. The two classes offer divergent SAR for tuning relative SERT, NET, and DAT inhibition. |
| Conditions | Neurotransmitter Transporter Uptake Assay Kit using HEK293 cells transfected with human transporters (hSERT, hNET, hDAT) [1]. |
Why This Matters
For CNS drug discovery programs targeting depression, this compound provides access to a different SAR landscape than related scaffolds, offering a potential advantage in fine-tuning target engagement profiles.
- [1] Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med. Chem. Lett., 5(9), 999-1004. View Source
